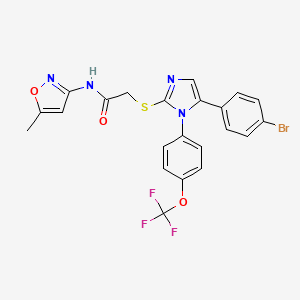

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrF3N4O3S/c1-13-10-19(29-33-13)28-20(31)12-34-21-27-11-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPCAHFXWKERFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 574.4 g/mol. The presence of bromine and trifluoromethoxy groups indicates potential for significant biological activity due to their electronic effects and ability to enhance lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C26H19BrF3N3O2S |

| Molecular Weight | 574.4 g/mol |

| CAS Number | 1226427-96-8 |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Specifically, its derivatives have shown inhibitory activity against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme, FabK, which is critical for bacterial fatty acid biosynthesis. The reported IC50 values for related compounds range from 0.10 to 0.24 μM , indicating strong inhibitory effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 25.1 to 93.3 μM across different cancer types . This suggests a broad-spectrum antitumor activity.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Key Enzymes : By targeting the FabK enzyme, the compound disrupts bacterial fatty acid synthesis, leading to bacterial death.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Research on Anticancer Effects :

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with imidazole moieties exhibit significant anticancer properties. Specifically, derivatives similar to the target compound have shown promising activity against various cancer cell lines. The presence of bromine and trifluoromethoxy groups enhances their potency by influencing electronic properties and lipophilicity, which are crucial for cellular uptake and interaction with biological targets .

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has also been documented. The thioether linkage in the compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of growth in bacterial strains. This property could be particularly beneficial in developing new antibiotics amid rising resistance to existing medications .

Enzyme Inhibition

Compounds containing imidazole rings are known to act as enzyme inhibitors, particularly in the context of protein kinases. The specific arrangement of functional groups in 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may allow it to selectively inhibit certain kinases involved in cancer progression or inflammatory responses .

Material Science Applications

In addition to biological applications, this compound may find utility in material science. The unique electronic properties imparted by the trifluoromethoxy group can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into similar compounds suggests that they can enhance charge transport properties and stability in these devices .

Case Study 1: Anticancer Screening

A study conducted on a series of imidazole derivatives demonstrated that those with bromophenyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study utilized various assays to assess cell viability, revealing that the target compound could potentially serve as a lead for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting that modifications similar to those in the target compound could yield new antimicrobial agents effective against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Effects: The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to phenyl or methoxy substituents . Halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) improve binding affinity in enzyme inhibition studies, as seen in benzimidazole-triazole derivatives (e.g., compound 9c in ) . Isoxazole vs.

Key Observations :

- Thioether Formation : Most analogs (including the target compound) are synthesized via nucleophilic substitution of imidazole-2-thiols with α-chloroacetamides under basic conditions (K₂CO₃/DMF) .

- Purification : Flash chromatography (1–20% MeOH/DCM) is widely employed, yielding high-purity products (>95%) .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data (Hypothetical Projections)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. For example:

- Step 1 : Condensation of substituted aniline and aldehyde derivatives under reflux in ethanol or DMF to form the imidazole core. Potassium carbonate (K₂CO₃) is commonly used as a base to facilitate thioether bond formation (e.g., coupling of thiol-containing intermediates with chloroacetamide derivatives) .

- Step 2 : Purification via recrystallization (ethanol is effective for removing unreacted starting materials) .

- Critical Parameters : Reaction time (18–24 hours), inert atmosphere (N₂ or Ar) to prevent oxidation, and solvent choice (DMF enhances solubility of polar intermediates) .

Q. How can spectroscopic and elemental analysis be used to confirm the structure and purity of this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~600–700 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm for 5-methylisoxazole), and trifluoromethoxy (δ 3.8–4.2 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm), quaternary carbons in the imidazole ring (δ ~140–150 ppm) .

- Elemental Analysis : Verify empirical formula (e.g., C₂₄H₁₈BrF₃N₄O₂S) by comparing calculated vs. experimental C, H, N, and S content (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and improve yield?

- Methodological Answer :

- Variables : Temperature, catalyst loading (e.g., K₂CO₃), solvent polarity, and reaction time. A factorial design (e.g., 2³ or 3³) can identify interactions between parameters .

- Case Study : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of reaction parameters (residence time, mixing efficiency) and reduces side products .

- Statistical Modeling : Response surface methodology (RSM) can model yield vs. variables, with ANOVA validating significance (p <0.05) .

Q. What computational methods are suitable for studying molecular interactions and binding affinities?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase COX1/2). The imidazole-thioacetamide scaffold shows π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., acetamide carbonyl as a hydrogen bond acceptor) .

- Molecular Dynamics (MD) : Simulate stability of protein-ligand complexes (RMSD <2 Å over 100 ns indicates stable binding) .

Q. How can researchers design in vitro assays to evaluate biological activity against pathogens or cancer cells?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against E. coli or S. aureus). Thiazole/imidazole derivatives disrupt bacterial membrane integrity via lipid peroxidation .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa). The trifluoromethoxy group enhances cellular uptake and metabolic stability .

- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar imidazole derivatives?

- Methodological Answer :

- Variable Identification : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst type (K₂CO₃ vs. NaHCO₃). Polar aprotic solvents (DMF) may improve solubility but increase side reactions .

- Validation : Reproduce reactions under standardized conditions (fixed temperature, catalyst loading) and characterize by HPLC to quantify purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.